ProsaptideTx14(A)
Overview
Description
ProsaptideTx14(A) is a synthetic peptide that has been developed as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and metabolic disorders. It is derived from prosaposin and has been shown to prevent both large and small fiber deficits in streptozotocin diabetes .
Synthesis Analysis
The synthesis of ProsaptideTx14(A) involves the use of synthetic peptides derived from the active neurotrophic region in the amino-terminal portion of the saposin C domain . These peptides are biologically active and are named “prosaptides” .
Molecular Structure Analysis
The molecular formula of ProsaptideTx14(A) is C69H110N16O26 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The peptide is bound in an extended conformation through a channel defined by loops from the β sandwich .
Physical And Chemical Properties Analysis
The molecular weight of ProsaptideTx14(A) is 1579.8 . Other physical and chemical properties such as solubility, stability, and melting point are not explicitly mentioned in the search results.
Scientific Research Applications
1. Nerve Regeneration and Protection
Prosaptide TX14(A) has shown significant promise in the field of nerve regeneration and protection. Research indicates that it enhances the expression of myelin constituents, which are crucial for the health and function of nerves. For instance, a study by Hiraiwa et al. (1999) demonstrated that TX14(A) increases the activity of enzymes involved in myelin synthesis in Schwann cells. Furthermore, it has been observed to induce morphological changes in these cells, indicative of improved nerve health.
2. Diabetes-Induced Nerve Damage
Prosaptide TX14(A) has been found to be effective in addressing nerve damage caused by diabetes. Jolivalt et al. (2008) noted that TX14(A) corrected thermal hypoalgesia and other nerve damage in diabetic rats Jolivalt et al. (2008). This suggests its potential for therapeutic use in diabetic neuropathy.
3. Signaling Pathways in Nerve Cells
The action of Prosaptide TX14(A) has been linked to specific signaling pathways in nerve cells. Hiraiwa et al. (1997) discovered that TX14(A) binds to a G-protein associated receptor, initiating a signaling cascade important for nerve function and health Hiraiwa et al. (1997).
4. Potential in Treating Central Nervous System Disorders
Research by Taylor et al. (2000) explored the stability and blood-brain barrier permeability of TX14(A), laying the groundwork for its potential use in treating central nervous system disorders Taylor et al. (2000).
5. Neuroprotective Properties
TX14(A) has shown neuroprotective properties in various studies. For example, Campana et al. (1998) demonstrated that it activates key pathways in Schwann cells essential for preventing cell death and promoting nerve health Campana et al. (1998).
6. Role in Neuropathic Pain and Allodynia
TX14(A) has been investigated for its potential in treating neuropathic pain and allodynia. Jolivalt et al. (2006) found that it alleviates tactile allodynia in various models of nerve injury, suggesting its use as a therapeutic agent for neuropathic pain Jolivalt et al. (2006).
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUKRAODILXPSW-SRWCCNGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H110N16O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1579.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prosaptide TX14(A) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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